1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a pyridinyl group, a trifluoromethyl group, and a trifluorophenyl group, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The trifluoromethyl and trifluorophenyl groups are introduced through nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide and trifluorophenyl boronic acids under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluorophenyl boronic acids, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
1-(2-pyridinyl)-5-(methyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide: Substitutes the trifluoromethyl group with a methyl group, affecting its reactivity and applications.
Uniqueness
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both trifluoromethyl and trifluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H8F6N4O |
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Molecular Weight |
386.25 g/mol |
IUPAC Name |
1-pyridin-2-yl-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H8F6N4O/c17-9-4-5-10(13(19)12(9)18)25-15(27)8-7-24-26(14(8)16(20,21)22)11-3-1-2-6-23-11/h1-7H,(H,25,27) |
InChI Key |
UDIHSOQETRHUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)C(F)(F)F |
Origin of Product |
United States |
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